

comparing in vitro and in vivo effects of succinyl phosphonate

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Compound of Interest

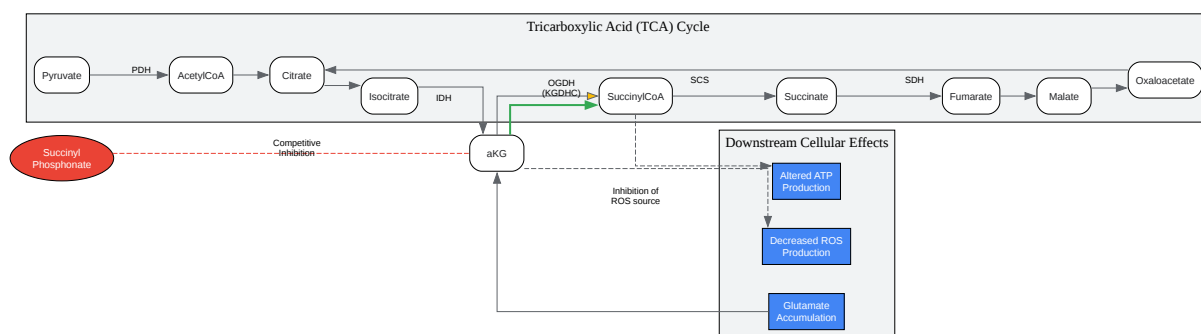
Compound Name: Succinyl phosphonate

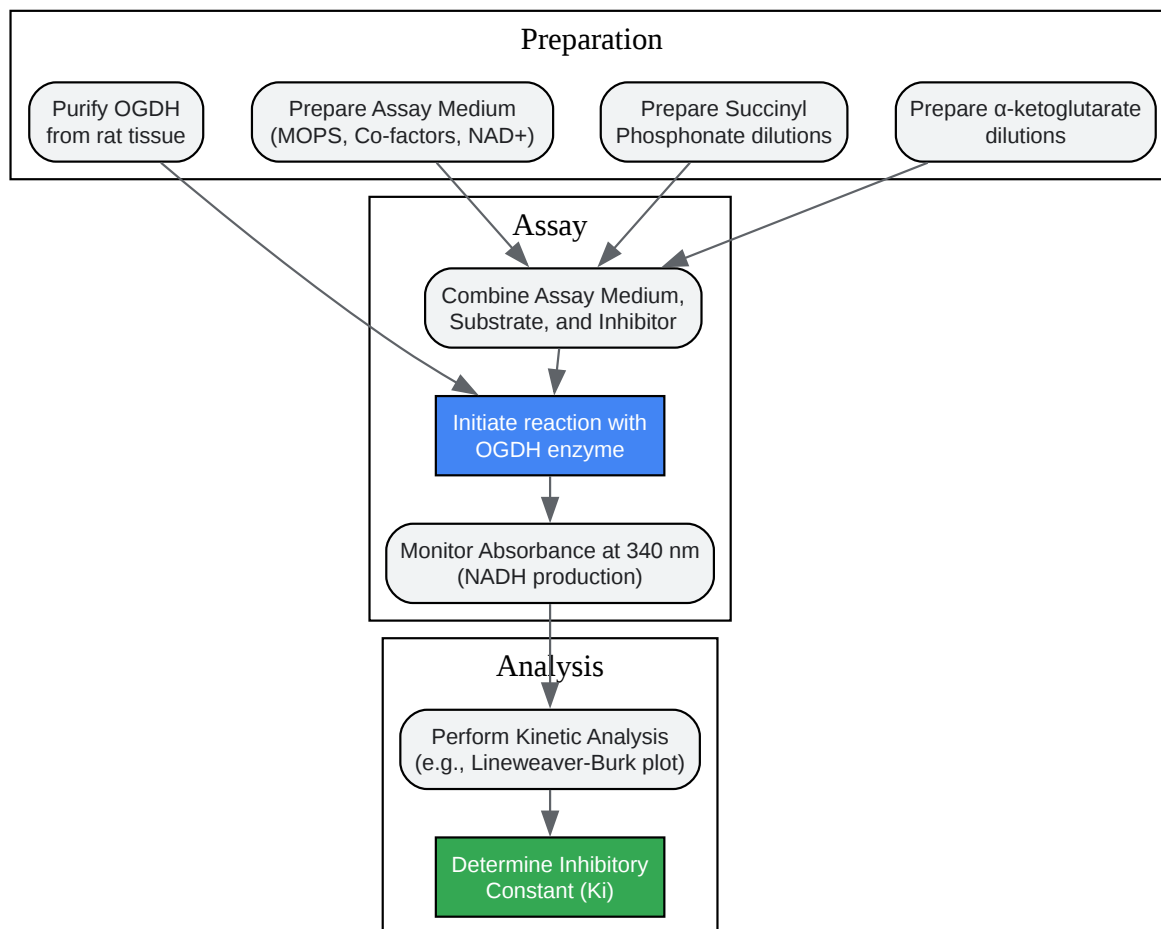
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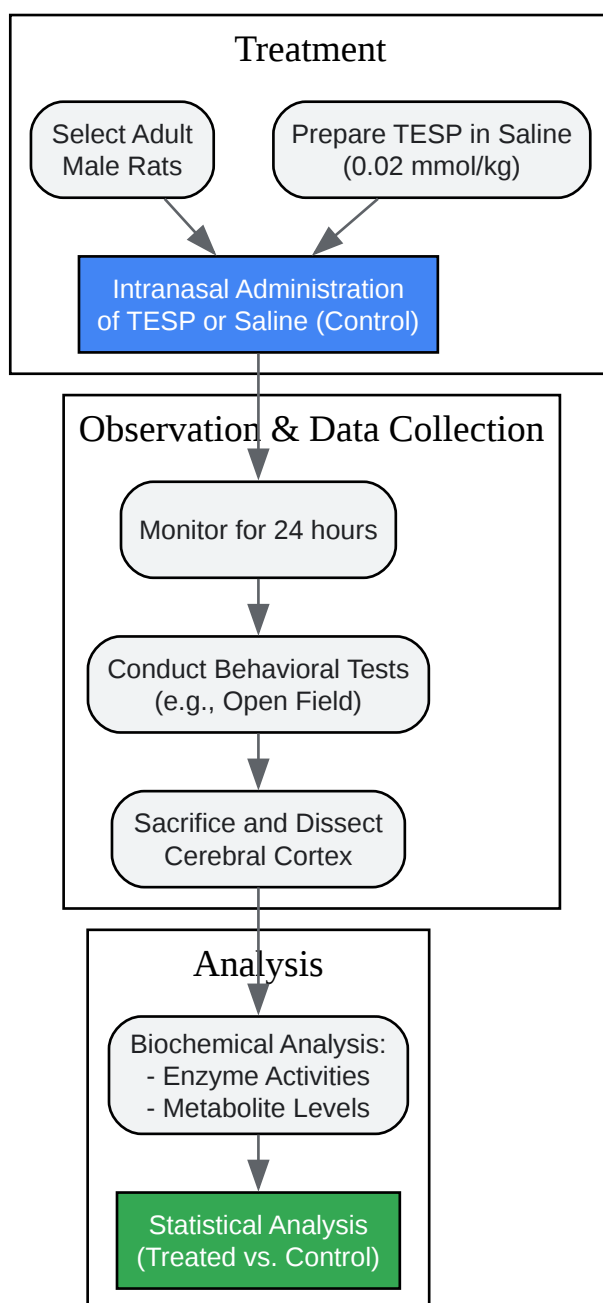
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Mechanism of Action: Inhibition of the TCA Cycle

Succinyl phosphonate acts as a competitive inhibitor of the 2-oxoglutarate dehydrogenase (OGDH) component of the KGDHC, targeting the enzyme that catalyzes the conversion of α -ketoglutarate to succinyl-CoA.^{[1][2][3][4][5]} This inhibition disrupts the flow of the TCA cycle, leading to downstream effects on cellular respiration, neurotransmitter metabolism, and the production of reactive oxygen species (ROS).^{[1][4]} For in vivo applications, a membrane-permeable precursor, triethyl **succinyl phosphonate** (TESP), is often used. TESP is intracellularly hydrolyzed by esterases to the active **succinyl phosphonate**.^{[2][3][5]}







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